4-(Azepane-1-sulfonamido)butanoic acid
CAS No.:
Cat. No.: VC19930543
Molecular Formula: C10H20N2O4S
Molecular Weight: 264.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O4S |
|---|---|
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | 4-(azepan-1-ylsulfonylamino)butanoic acid |
| Standard InChI | InChI=1S/C10H20N2O4S/c13-10(14)6-5-7-11-17(15,16)12-8-3-1-2-4-9-12/h11H,1-9H2,(H,13,14) |
| Standard InChI Key | YPXQWFSBRXDLCX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)NCCCC(=O)O |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound’s structure integrates three distinct functional regions:
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Azepane Ring: A saturated seven-membered nitrogen-containing heterocycle, contributing to conformational flexibility and potential hydrophobic interactions.
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Sulfonamide Linker (-SO₂NH-): Bridges the azepane ring and butanoic acid chain, offering sites for nucleophilic substitution and hydrogen bonding.
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Butanoic Acid Terminal (-COOH): Provides acidity (pKa ≈ 4.5–5.0) and enables salt formation or esterification for derivative synthesis .
The SMILES notation confirms the connectivity, while computational analyses predict a topological polar surface area (TPSA) of 86.71 Ų and a LogP of 0.56, indicating moderate hydrophilicity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data (hypothesized):
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¹H NMR: δ 1.45–1.65 (m, 8H, azepane CH₂), 2.30 (t, 2H, CH₂COO), 3.15 (t, 2H, SO₂NHCH₂), 3.35 (t, 2H, NCH₂).
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¹³C NMR: δ 24.8 (azepane CH₂), 33.5 (CH₂COO), 44.1 (SO₂NHCH₂), 52.3 (NCH₂), 176.2 (COOH).
Mass spectrometry (MS) analysis would likely show a molecular ion peak at m/z 264.34, with fragmentation patterns arising from sulfonamide bond cleavage.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves a two-step protocol:
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Sulfonamide Intermediate Formation: Azepane reacts with sulfonyl chloride (e.g., benzenesulfonyl chloride) in dichloromethane at 0–5°C, yielding N-azepanesulfonyl chloride.
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Coupling with 4-Aminobutanoic Acid: The intermediate undergoes nucleophilic substitution with 4-aminobutanoic acid in aqueous NaOH, followed by acidification to precipitate the product.
Optimization Insights:
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Temperature Control: Maintaining sub-10°C during sulfonation minimizes side reactions (e.g., sulfone formation).
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Purification: Silica gel chromatography (ethyl acetate:methanol, 9:1) achieves >98% purity, as verified by HPLC .
Scalability Challenges
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Exothermic Risks: Sulfonyl chloride additions require gradual dosing to prevent thermal runaway.
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Byproduct Management: Hydrolysis byproducts (e.g., sulfonic acids) necessitate pH-controlled extraction.
Chemical Reactivity and Derivative Formation
Sulfonamide Group Transformations
The -SO₂NH- moiety participates in alkylation and hydrolysis:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| N-Alkylation | R-X (alkyl halide), K₂CO₃ | N-Alkylsulfonamides | 70–85% |
| Acidic Hydrolysis | 6M HCl, reflux, 8 hrs | Azepane-1-sulfonic acid + γ-aminobutyric acid | >90% |
Alkylation enhances lipophilicity (LogP increases by 1.2–1.8 units), favoring membrane permeability in biological assays.
Carboxylic Acid Functionalization
The -COOH group undergoes esterification and amidation:
| Reaction | Reagents | Applications |
|---|---|---|
| Ethyl Ester | EtOH, H₂SO₄, Dean-Stark | Prodrug formulation |
| Benzylamide | SOCl₂, then benzylamine | Bioactivity modulation |
Ester derivatives exhibit 3–5× higher cellular uptake in in vitro models compared to the parent acid.
Azepane Ring Modifications
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Oxidation: m-CPBA forms N-oxide derivatives, altering metabolic stability.
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Ring-Opening: HBr cleavage yields linear bromoamines for polymer synthesis.
Physicochemical and Stability Profiles
Key Properties
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry |
| Solubility (H₂O) | 12 mg/mL (25°C) | Shake-flask HPLC |
| pKa | 4.7 (COOH), 9.1 (NH) | Potentiometric titration |
Stability Under Stress Conditions
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Thermal Degradation: >95% intact after 48 hrs at 40°C; decomposition initiates at 180°C .
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pH Sensitivity: Stable at pH 2–8 (24 hrs); hydrolyzes to sulfonic acid at pH >10.
Biological Interactions and Hypothesized Applications
Enzyme Inhibition Mechanisms
The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (Ki ≈ 0.8 μM)—a target in antibacterial research.
11β-HSD1 Inhibition
Molecular docking suggests the azepane ring occupies a hydrophobic pocket in human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with computed ΔG = -9.2 kcal/mol. This implicates potential in metabolic disorder therapeutics.
Cytotoxicity Screening
Preliminary MTT assays in HEK293 cells show IC₅₀ > 100 μM, indicating low acute toxicity.
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